Cas no 102441-39-4 (2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine)
102441-39-4 structure
Product Name:2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
Número CAS:102441-39-4
MF:C22H21ClN2
Megavatios:348.868544340134
MDL:MFCD03988751
CID:159095
PubChem ID:5019347
Update Time:2025-05-25
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
- 1H-Indole-3-ethanamine,b,2-diphenyl-
- (2R)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminium
- (2S)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminium
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
- EN300-05734
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminehydrochloride
- DTXSID90585573
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride
- 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- 102441-39-4
- 1049762-74-4
- CS-0285736
- CEA44139
- 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
-
- MDL: MFCD03988751
- Renchi: 1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H
- Clave inchi: IGUKHNBKUNNETI-UHFFFAOYSA-N
- Sonrisas: Cl.N1C2C=CC=CC=2C(=C1C1C=CC=CC=1)C(C1C=CC=CC=1)CN
Atributos calculados
- Calidad precisa: 311.15497
- Masa isotópica única: 313.170474
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 4
- Complejidad: 383
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.4
Propiedades experimentales
- Punto de ebullición: 542.7°Cat760mmHg
- Punto de inflamación: 315.8°C
- índice de refracción: 1.675
- PSA: 38.91
- Logp: 6.42780
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B522460-10mg |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522460-50mg |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B522460-100mg |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM237453-1g |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride |
102441-39-4 | 95% | 1g |
$701 | 2023-02-03 | |
| Enamine | EN300-34174-0.05g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.05g |
$166.0 | 2023-09-03 | |
| Enamine | EN300-34174-0.1g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.1g |
$248.0 | 2023-09-03 | |
| Enamine | EN300-34174-0.25g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.25g |
$353.0 | 2023-09-03 | |
| Enamine | EN300-34174-0.5g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.5g |
$557.0 | 2023-09-03 | |
| Enamine | EN300-34174-1.0g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 1g |
$714.0 | 2023-06-08 | |
| Enamine | EN300-34174-2.5g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 2.5g |
$1399.0 | 2023-09-03 |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Literatura relevante
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
102441-39-4 (2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote